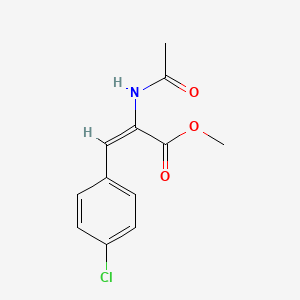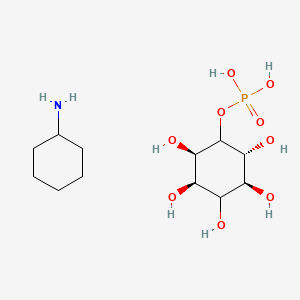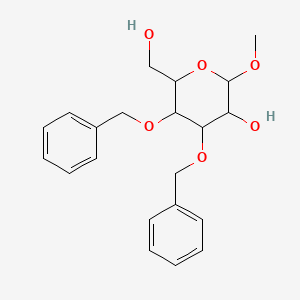
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol often involves multi-step reactions, including hydrogen-bonded assemblages and the use of biobased rigid diols as building blocks. For example, Masci and Thuéry (2002) investigated the hydrogen-bonded networks in derivatives of 2,6-bis(hydroxymethyl)phenol, which serve as a foundation for understanding the synthesis routes of complex oxan-ol compounds (Masci & Thuéry, 2002). Jiang et al. (2014) focused on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting the potential for creating biobased polyesters using similar hydroxymethylated furans (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol is characterized by complex hydrogen-bonding networks and potential π-π interactions. The work by Masci and Thuéry (2002) provides insight into how similar structures form centrosymmetric dimeric subunits through hydrogen bonding, which is crucial for understanding the molecular structure of oxan-ol compounds (Masci & Thuéry, 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The presence of hydroxymethyl, methoxy, and phenylmethoxy groups plays a significant role in their chemical behavior, including their participation in various organic reactions and the formation of hydrogen-bonded networks, as discussed by Masci and Thuéry (2002) (Masci & Thuéry, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol and similar compounds are closely related to their molecular architecture. The hydrogen-bonding networks and potential weak inter-sheet π-π interactions contribute to their solid-state characteristics and solubility in various solvents (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and other organic reagents, are determined by the functional groups present in the compound. Studies on similar structures have shown that the hydroxymethyl and ether groups can participate in a wide range of chemical reactions, offering routes to further functionalize the compound for specific applications (Masci & Thuéry, 2002).
Aplicaciones Científicas De Investigación
Biomass Conversion and Sustainable Materials
Research highlights the importance of derivatives similar to "6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol" in the conversion of plant biomass to valuable chemicals. For instance, the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives is crucial for producing sustainable polymers, fuels, and functional materials. Such compounds are seen as alternatives to non-renewable hydrocarbon sources, playing a pivotal role in green chemistry and sustainable development Chernyshev, Kravchenko, & Ananikov, 2017.
Lignin Model Compound Studies
The study of β-O-4 bond cleavage in lignin model compounds reveals the significance of hydroxymethyl groups and methoxy functionalities in understanding the chemical breakdown of lignin—a major component of plant biomass. This research aids in unraveling the complex mechanisms involved in lignin depolymerization, crucial for biomass conversion technologies and the development of sustainable materials Yokoyama, 2015.
Organic Synthesis Applications
In organic synthesis, compounds with functionalities similar to "6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol" are used as intermediates or building blocks. For example, the synthesis and applications of 1,2-oxazines and related compounds involve dehydration reactions and are important for creating electrophilic intermediates used in various synthetic pathways. This showcases the versatility of such compounds in organic chemistry Sainsbury, 1991.
Propiedades
IUPAC Name |
6-(hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-18(23)20(26-14-16-10-6-3-7-11-16)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOCUMLSFQTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)

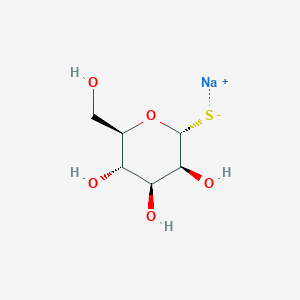
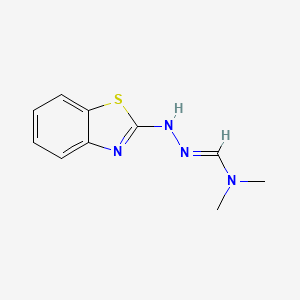
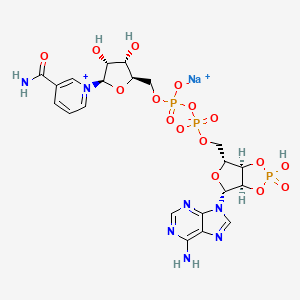
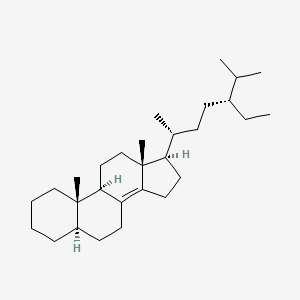
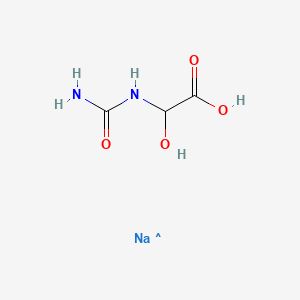
![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)
